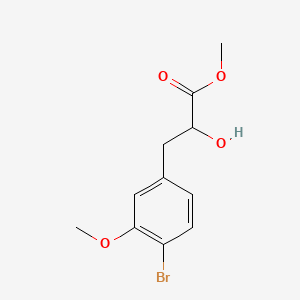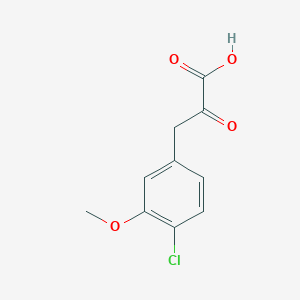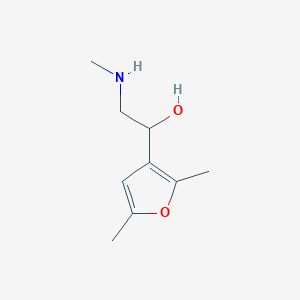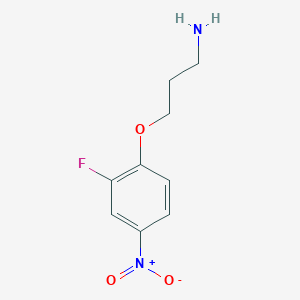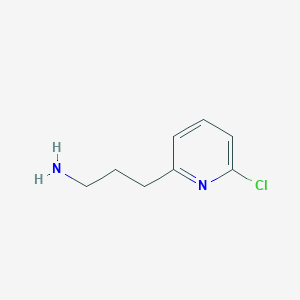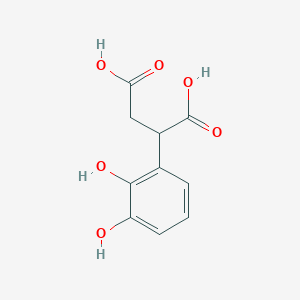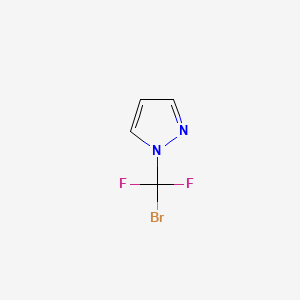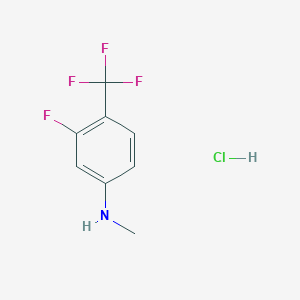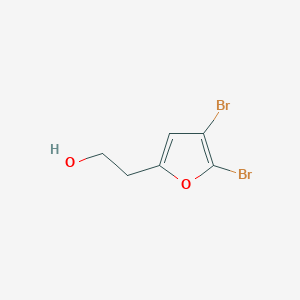
2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-fluoro-6-hydroxyphenyl)ethanone.
Applications De Recherche Scientifique
2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(4-methoxyphenyl)ethanone: Similar structure but with a different substitution pattern on the phenyl ring.
2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethanone: Another isomer with different positions of the substituents.
Uniqueness
2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and methoxy groups provides a distinct electronic environment that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H8ClFO2 |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
2-chloro-1-(2-fluoro-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3 |
Clé InChI |
ZIAWGHHDHXNBFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


